molecular formula C₁₈H₂₂ClNO₃ B1142606 α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol CAS No. 67287-37-0

α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol

Cat. No. B1142606
CAS RN: 67287-37-0
M. Wt: 335.83
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol, also known as α-CEB, is a chiral amine compound that has been studied for many years due to its potential applications in the pharmaceutical and agricultural industries. α-CEB is a derivative of phenethylamine, a type of amine which is found in many plants and animals. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. α-CEB has also been used in the synthesis of a variety of other compounds, including antifungal agents, insecticides, and other drugs.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol involves the reaction of 2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine with benzaldehyde followed by reduction with sodium borohydride.

Starting Materials
2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine, Benzaldehyde, Sodium borohydride, Methanol, Hydrochloric acid, Sodium hydroxide, Wate

Reaction
Step 1: Dissolve 2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine in methanol., Step 2: Add benzaldehyde to the solution and stir for several hours at room temperature., Step 3: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature., Step 4: Quench the reaction with hydrochloric acid and extract the product with ethyl acetate., Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 6: Concentrate the solution and purify the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent., Step 7: Recrystallize the product from a mixture of methanol and water., Step 8: Characterize the product by NMR spectroscopy and mass spectrometry.

Mechanism Of Action

The mechanism of action of α-CEB is not entirely understood. However, it is believed to act as a chiral catalyst in the synthesis of pharmaceuticals and agrochemicals. It is thought to catalyze the formation of a chiral center in the target molecule, which is necessary for the synthesis of a variety of drugs and agrochemicals.

Biochemical And Physiological Effects

The biochemical and physiological effects of α-CEB are not well understood. However, it is known that α-CEB can act as a chiral catalyst in the synthesis of pharmaceuticals and agrochemicals, which can have a variety of effects on the body. Additionally, α-CEB has been studied for its potential use in the synthesis of chiral compounds, which can have a variety of effects on the body.

Advantages And Limitations For Lab Experiments

α-CEB has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easily accessible. Additionally, α-CEB is stable and can be stored for long periods of time. Furthermore, α-CEB is a chiral compound and can be used to synthesize chiral compounds, which are important for drug development.
One limitation of α-CEB is that it can be toxic if not handled properly. Additionally, it can be difficult to control the reaction conditions when using α-CEB, which can lead to unwanted side products. Furthermore, α-CEB can be difficult to purify and may require multiple steps and multiple reagents.

Future Directions

There are a number of potential future directions for the study of α-CEB. One potential direction is to further investigate the mechanism of action of α-CEB and its potential applications in drug discovery and development. Additionally, further research could be conducted on the synthesis of chiral compounds using α-CEB. Furthermore, further research could be conducted on the biochemical and physiological effects of α-CEB, as well as its potential toxicity. Finally, further research could be conducted on the advantages and limitations of using α-CEB in laboratory experiments.

Scientific Research Applications

α-CEB has been studied extensively in the scientific literature for its potential applications in drug discovery and development. It has been used in the synthesis of a variety of pharmaceuticals, including antifungal agents, insecticides, and other drugs. α-CEB has also been used in the synthesis of a variety of agrochemicals, including herbicides and insecticides. Additionally, α-CEB has been studied for its potential use in the synthesis of chiral compounds, which are important for drug development.

properties

CAS RN

67287-37-0

Product Name

α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol

Molecular Formula

C₁₈H₂₂ClNO₃

Molecular Weight

335.83

Origin of Product

United States

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